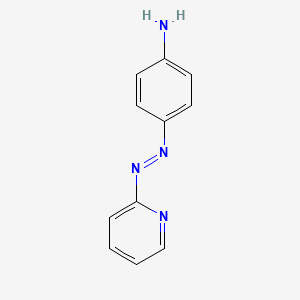

4-(2-Pyridinylazo)benzenamine

Description

Contextualization within Azo Compound Research Paradigms

4-(2-Pyridinylazo)benzenamine, a member of the azo compound family, holds a notable position in chemical research. Azo compounds are defined by the presence of a diazene (B1210634) functional group (-N=N-), which links two aromatic rings. This structural feature is the basis for their widespread use as dyes and pigments, accounting for 60-80% of all organic colorants due to their straightforward synthesis and broad color spectrum. canada.ca The color of these compounds arises from the conjugated system of electrons and the azo chromophore, which selectively absorbs light in the visible spectrum. canada.ca

The academic interest in this compound and similar azo compounds stems from their versatile chemical properties. The azo group, along with other functional groups, can act as a binding site for metal ions, making them valuable in analytical chemistry for spectrophotometric analysis. solubilityofthings.comlookchem.com Furthermore, the presence of a pyridine (B92270) ring introduces a Lewis basic nitrogen atom, enhancing the compound's coordination capabilities. vulcanchem.com The primary amine group on the benzenamine portion contributes to its solubility and hydrogen bonding interactions. vulcanchem.com

The synthesis of these compounds typically involves a diazo coupling reaction. canada.cavulcanchem.com This process entails the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich species. canada.cavulcanchem.com The resulting azo compounds can exist in tautomeric forms, the azo and hydrazone forms, which can differ in color and other properties. canada.ca

Evolution of Research Interests in Pyridinylazo Derivatives

Research into pyridinylazo derivatives has evolved significantly, expanding from their initial use as dyes to a wide array of applications in analytical chemistry, materials science, and biological research. solubilityofthings.comontosight.ai The core structure, featuring a pyridine ring linked to an aromatic system via an azo bridge, provides a versatile scaffold for chemical modification.

A key area of research has been the application of pyridinylazo derivatives as chromogenic reagents for the detection of metal ions. lookchem.comchemsrc.com The ability of the pyridine and azo nitrogens to act as a bidentate ligand, forming stable, colored complexes with various metal ions, is central to this application. vulcanchem.com This has led to the development of numerous spectrophotometric methods for quantifying metal ions like copper, cadmium, and nickel. lookchem.com

Further research has focused on enhancing the selectivity and sensitivity of these derivatives. By introducing different substituents onto the aromatic rings, researchers can fine-tune the electronic properties and steric environment of the ligand, leading to improved molar absorptivity and selectivity for specific metal ions. For instance, halogen-substituted analogs have demonstrated enhanced performance in the detection of zinc. vulcanchem.com

The field has also seen the development of pyridinylazo derivatives for more advanced applications. Immobilized derivatives on solid supports are used in chromatography for metal ion separation and in the fabrication of electrochemical sensors for detecting trace levels of heavy metals. vulcanchem.com Moreover, some pyridinylazo derivatives have been investigated for their potential in non-linear optics and as components in the synthesis of more complex molecular architectures. nih.gov The ongoing exploration of new synthetic routes and the study of the structure-property relationships of these compounds continue to drive research in this area. nih.gov

Detailed Research Findings

The chemical structure of this compound consists of a pyridine ring, an azo group, and a benzenamine (aniline) ring. vulcanchem.comontosight.ai This arrangement creates a conjugated system that is fundamental to its chemical properties and applications. vulcanchem.com

Physicochemical Characteristics

| Property | Value/Description | Source |

| IUPAC Name | 4-(pyridin-2-yldiazenyl)aniline | vulcanchem.com |

| Molecular Weight | 198.22 g/mol | vulcanchem.com |

| Appearance | Crystalline solid | vulcanchem.com |

| Key Functional Groups | Azo group (-N=N-), Pyridine ring, Primary amine (-NH2) | vulcanchem.com |

| Solubility | Soluble in ethanol, DMSO; sparingly soluble in water | vulcanchem.com |

The compound's synthesis is most commonly achieved through a diazo coupling reaction. This involves the diazotization of an aromatic amine, followed by coupling with another aromatic compound. A typical route involves the diazotization of 4-nitroaniline (B120555) and subsequent coupling with 2-aminopyridine (B139424), followed by the reduction of the nitro group to an amine. vulcanchem.com

Coordination Chemistry and Analytical Applications

A significant area of research for this compound is its behavior as a ligand in coordination chemistry. It acts as a bidentate ligand, coordinating with metal ions through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the azo group. vulcanchem.com This coordination often results in the formation of stable, colored complexes, a property that is extensively utilized in analytical chemistry for the spectrophotometric determination of metal ions. lookchem.comvulcanchem.com

The stability and stoichiometry of the metal complexes are dependent on factors such as the specific metal ion, its oxidation state, and the pH of the solution. vulcanchem.com For example, it is known to form complexes with various transition metals.

| Metal Ion | Complex Stoichiometry (Metal:Ligand) | Color of Complex | Application |

| Cu(II) | 1:1 | Deep Red | Spectrophotometric detection |

| Fe(II) | 1:2 | Violet | Catalysis |

| Co(III) | 1:1 | Green | Electrochemical sensors |

Source: vulcanchem.com

The development of derivatives of this compound has further expanded its analytical utility. By modifying the parent structure, researchers have been able to enhance its selectivity and sensitivity for specific metal ions. For instance, the introduction of bromine atoms to the structure has been shown to improve the molar absorptivity for the detection of zinc. vulcanchem.com

Furthermore, these compounds have been functionalized onto solid supports like silica (B1680970) and polymers. These materials serve as stationary phases in high-performance liquid chromatography (HPLC) for the separation of metal ions and have been incorporated into electrochemical sensors for the detection of heavy metals at very low concentrations. vulcanchem.com

Structure

3D Structure

Properties

CAS No. |

25770-82-5 |

|---|---|

Molecular Formula |

C11H10N4 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

4-(pyridin-2-yldiazenyl)aniline |

InChI |

InChI=1S/C11H10N4/c12-9-4-6-10(7-5-9)14-15-11-3-1-2-8-13-11/h1-8H,12H2 |

InChI Key |

XTEFWOLOHINNFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)N=NC2=CC=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Pathways for 4-(2-Pyridinylazo)benzenamine and its Analogs

The primary and most well-established method for synthesizing this compound and its analogs is through a diazotization-coupling reaction. ijirset.comresearchgate.net This two-step process is a cornerstone of azo dye chemistry. jchemrev.com

The general mechanism involves:

Diazotization: A primary aromatic amine, in this case, 2-aminopyridine (B139424), is treated with nitrous acid (HNO₂) to form a diazonium salt. canada.ca The nitrous acid is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). canada.caorganic-chemistry.org This reaction is conducted at low temperatures (0-5°C) to ensure the stability of the resulting diazonium salt. ijirset.com

Azo Coupling: The unstable diazonium salt is then reacted with a coupling agent, which is an electron-rich aromatic compound. For the synthesis of the title compound, aniline (B41778) serves as the coupling partner. The electrophilic diazonium ion attacks the electron-rich benzene (B151609) ring of aniline, typically at the para position due to the activating and directing effect of the amino group, to form the azo linkage (-N=N-). canada.ca

An alternative reported synthesis for 4-(2-pyridylazo)-N,N-dialkylanilines involves the reaction of 2-aminopyridine with N,N-dialkyl-1,4-nitrosoaniline at room temperature. researchgate.netresearchgate.net

Strategies for Structural Derivatization and Analog Synthesis

The versatility of this compound lies in the ability to introduce various functional groups onto its core structure, thereby fine-tuning its chemical and physical properties. These modifications can be strategically placed on the pyridine (B92270) ring, the benzenamine ring, or even the azo linkage itself.

Substitution on the Pyridine Moiety

Modifying the pyridine ring can significantly impact the electronic properties and coordination chemistry of the resulting molecule.

Halogenation: The introduction of halogen atoms, such as bromine or chlorine, onto the pyridine ring has been shown to enhance the molar extinction coefficients of the resulting metal chelates, leading to increased sensitivity in analytical applications. For instance, the synthesis of 2-(3,5-dibromo-2-pyridylazo)-5-(diethylamino)-phenol (B78223) (3,5-diBr-PADAP) from halogenated pyridylazo precursors demonstrates this principle.

Alkylation and Arylation: Directed lithiation followed by treatment with an appropriate electrophile is a powerful method for introducing alkyl or aryl groups onto the pyridine ring. clockss.org Using a hindered lithiating reagent like lithium diisopropylamide (LDA) at low temperatures can prevent unwanted addition to the C=N bond of the pyridine ring. clockss.org

Phosphorylation: Phosphonate and phosphine (B1218219) oxide groups can be introduced onto the pyridine ring through various methods, including photocatalytic radical reactions of pyridylazo sulfones with triphenyl phosphite (B83602) or the reaction of pyridine N-oxides with triethyl phosphite. nih.govencyclopedia.pub

| Substitution Strategy | Reagents/Conditions | Effect | Reference |

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Enhanced molar extinction coefficients of metal complexes | |

| Directed Lithiation | n-BuLi, t-BuLi, LDA at low temperatures followed by electrophiles | Introduction of various substituents at specific positions | clockss.org |

| Phosphorylation | Triphenyl phosphite, triethyl phosphite under photocatalytic or other conditions | Introduction of phosphorus-containing functional groups | nih.govencyclopedia.pub |

Substitution on the Benzenamine Moiety

The benzenamine (or aniline) portion of the molecule offers numerous opportunities for derivatization, primarily through substitution on the aromatic ring or the amino group.

N-Alkylation/N-Arylation: The amino group can be readily alkylated or arylated to form secondary or tertiary amines. For example, the synthesis of N,N-dimethyl and N,N-diethyl analogs of 4-(2-pyridylazo)benzenamine has been reported. These modifications can influence the compound's steric bulk, electron-donating capacity, and photochemical behavior.

Ring Substitution: The benzene ring can undergo electrophilic substitution reactions. The position of substitution is directed by the activating amino group, favoring the ortho and para positions. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. For example, the synthesis of disperse azo dyes often involves substituted anilines as coupling components. ijirset.com

| Substitution Strategy | Reagents/Conditions | Effect | Reference |

| N-Alkylation | Alkyl halides | Increased steric bulk and electron-donating capacity | |

| Electrophilic Ring Substitution | Nitrating agents (HNO₃/H₂SO₄), Halogenating agents (Br₂/FeBr₃) | Introduction of functional groups on the benzene ring | ijirset.com |

Modifications of the Azo Linkage

While less common than ring substitutions, the azo linkage itself can be a target for chemical modification.

Reduction: The azo group can be reduced to form the corresponding amines using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. This cleavage of the azo bond is a significant metabolic pathway for azo dyes. ontosight.ai

Oxidation: Oxidation of the azo group can lead to the formation of nitroso or nitro compounds, depending on the oxidizing agent used, such as potassium permanganate (B83412) or hydrogen peroxide.

Complexation: The nitrogen atoms of the azo group act as donor sites for metal ions, forming stable coordination complexes. jchemrev.com This property is fundamental to their use as analytical reagents.

Considerations for Yield Optimization and Purity in Synthesis

Achieving high yields and purity is paramount in the synthesis of this compound and its derivatives.

Reaction Conditions: Precise control of reaction parameters is crucial. For the diazotization step, maintaining a low temperature (0-5°C) is essential to prevent the decomposition of the unstable diazonium salt. ijirset.com The pH of the coupling reaction also plays a significant role in the reaction rate and product selectivity.

Purification Techniques: After synthesis, purification is often necessary to remove unreacted starting materials and byproducts. Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying solid azo compounds, with reported purities exceeding 95%. vulcanchem.com Column chromatography can also be employed for the separation of complex mixtures.

Characterization: The purity and structure of the synthesized compounds are confirmed using various analytical techniques. These include spectroscopic methods like ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry to confirm the molecular weight. researchgate.net For crystalline products, single-crystal X-ray diffraction provides definitive structural information. researchgate.netresearchgate.net Elemental analysis is used to verify the stoichiometric purity. researchgate.net

By carefully selecting synthetic pathways, strategically modifying the molecular structure, and employing rigorous purification and characterization techniques, researchers can produce a wide array of this compound analogs with tailored properties for specific scientific and industrial applications.

Table of Compound Names

| Abbreviation/Common Name | Chemical Name |

| 3,5-diBr-PADAP | 2-(3,5-dibromo-2-pyridylazo)-5-(diethylamino)-phenol |

| LDA | Lithium diisopropylamide |

| PAN | 1-(2-Pyridylazo)-2-naphthol (B213148) |

| PAR | 4-(2-Pyridylazo)resorcinol (B72590) |

Coordination Chemistry of 4 2 Pyridinylazo Benzenamine and Its Complexes

Ligand Binding Modes and Chelation Behavior

The manner in which 4-(2-Pyridinylazo)benzenamine binds to metal ions is fundamental to understanding the structure and properties of its complexes. This behavior is dictated by the spatial arrangement of its potential donor atoms.

A ligand can be classified by its denticity, which refers to the number of donor atoms it uses to bind to the central metal ion. While theoretically possible for this compound to act as a monodentate ligand by coordinating through a single nitrogen atom, its structure is highly conducive to chelation. Overwhelmingly, it functions as a bidentate ligand. chemrevlett.com This is because the arrangement of the nitrogen atom in the pyridine (B92270) ring and the nearest nitrogen atom of the azo group allows for the formation of a stable five-membered chelate ring upon coordination to a metal ion. This chelate effect, where a multidentate ligand forms a more stable complex than equivalent monodentate ligands, is a powerful driving force in coordination chemistry.

In chelating complexes, the ligand must adopt a specific conformation. For this compound and its derivatives, the free ligand typically exists in a trans configuration around the -N=N- double bond. However, upon forming a chelate with a metal ion, it adopts a cis configuration, which brings the pyridine and azo nitrogen atoms into the correct proximity for simultaneous bonding. nih.gov

The structure of this compound presents three potential nitrogen donor sites: the pyridine ring nitrogen (Npy), the two azo group nitrogens (-N=N-), and the amino group nitrogen (-NH2) on the aniline (B41778) ring. Spectroscopic and structural studies have clarified the roles of these atoms in complex formation.

Coordination predominantly occurs through the nitrogen atom of the pyridine ring and the azo nitrogen atom that is adjacent to the pyridine ring. chemrevlett.comnih.gov This N,N-bidentate chelation results in the formation of a stable five-membered ring. The nitrogen atom of the terminal amino group is generally not involved in coordination. chemrevlett.com This selectivity can be attributed to the favorable geometry and stability of the resulting five-membered chelate ring compared to the larger, less stable ring that would form if the amino group were to participate.

Monodentate, Bidentate, and Polydentate Coordination Modes

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound is typically achieved through straightforward reaction methods, leading to a variety of structurally distinct compounds.

Complexes of this compound have been successfully synthesized with a range of transition metals, including but not limited to cobalt(II), nickel(II), copper(II), and zinc(II). mdpi.comjocpr.com A common synthetic route involves the reaction of the ligand with a metal salt, such as a chloride or acetate (B1210297) salt, in a suitable solvent. mdpi.com

A general procedure includes dissolving the ligand in a warm solvent, typically ethanol, and adding a solution of the metal salt, also in ethanol. The mixture is then often heated under reflux for several hours to ensure the reaction goes to completion. mdpi.com Upon cooling, the resulting metal complex often precipitates from the solution and can be collected by filtration, washed to remove unreacted starting materials, and dried. mdpi.com Characterization of these complexes is performed using various analytical techniques, including elemental analysis, infrared (IR) and UV-Visible spectroscopy, and magnetic susceptibility measurements to confirm the structure and properties of the newly formed compounds. irapa.orgirapa.orgchemijournal.com

The geometry of a coordination complex is determined by the coordination number of the central metal ion and the nature of the ligands. csbsju.edu For complexes of this compound, the final geometry is influenced by the stoichiometry of the complex and the electronic configuration of the transition metal ion.

Commonly observed geometries for transition metal complexes with this and similar bidentate ligands include octahedral, square planar, and tetrahedral.

Octahedral Geometry : This is often found in complexes with a 1:2 metal-to-ligand ratio where two additional monodentate ligands (like water or chloride ions) complete the coordination sphere, or in 1:3 complexes if charge allows. For instance, some Ni(II) and Co(II) complexes adopt an octahedral geometry. chemrevlett.comjocpr.com

Square Planar Geometry : This geometry is common for d⁸ metal ions like Ni(II) and is also frequently observed for Cu(II) complexes. chemrevlett.comjocpr.com In a 1:2 metal-to-ligand complex, [M(L)₂]ⁿ⁺, if the metal is Cu(II), a square planar arrangement is often preferred.

Tetrahedral Geometry : While less common for Ni(II) with this type of ligand, tetrahedral geometry can be adopted, particularly by d¹⁰ ions like Zn(II). researchgate.net Some Ni(II) complexes have also been reported to exhibit tetrahedral geometry. chemrevlett.com

The specific geometry can be distorted from the ideal shape due to the steric constraints of the ligand and crystal packing forces. chemrevlett.comresearchgate.net

The stoichiometry of a coordination complex refers to the ratio of metal ions to ligands. For the bidentate ligand this compound, the most common stoichiometric relationships observed are 1:1 and 1:2 (Metal:Ligand).

1:2 Stoichiometry : In many cases, two molecules of the ligand coordinate to a single metal ion to form complexes with the general formula [M(L)₂]ⁿ⁺. This is a common finding for divalent transition metals like Co(II), Ni(II), and Cu(II). jocpr.comchemijournal.com The resulting complexes are typically four-coordinate (e.g., square planar) or can become six-coordinate (octahedral) by incorporating solvent molecules or counter-ions into the coordination sphere. jocpr.com

1:1 Stoichiometry : Complexes with a 1:1 metal-to-ligand ratio are also known. In these cases, the remaining coordination sites on the metal are occupied by other ligands, such as halide ions or solvent molecules, to satisfy the metal's preferred coordination number. For example, a 1:1 Ni(II) complex might adopt a four-coordinate structure with two additional chloride ligands. researchgate.net

The specific stoichiometry obtained can depend on the reaction conditions, such as the molar ratio of the reactants used in the synthesis. researchgate.net

Geometrical Considerations in Complex Formation

Factors Influencing Complex Stability and Reactivity

The stability and reactivity of coordination complexes involving this compound are governed by a delicate interplay of electronic, steric, and solvent effects. Understanding these factors is crucial for the rational design of complexes with desired properties for various applications.

Electronic Effects of Ligand Substituents on Coordination Affinity

The electronic properties of substituents on the this compound ligand framework significantly influence its coordination affinity for metal ions. The ligand coordinates to metal ions through the nitrogen atoms of the pyridine ring and the azo group, acting as a bidentate chelating agent. vulcanchem.com The electron density on these donor atoms directly impacts the strength of the metal-ligand bond.

Electron-donating groups (EDGs) attached to the pyridine or benzene (B151609) ring increase the electron density on the nitrogen atoms, enhancing the ligand's basicity and its ability to donate electron density to the metal center. This generally leads to the formation of more stable complexes. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the donor atoms, reducing the ligand's basicity and resulting in weaker metal-ligand bonds and less stable complexes.

Table 1: Hypothetical Stability Constants of Metal Complexes with Substituted this compound Ligands

| Substituent (on benzene ring) | Hammett Constant (σp) | Log β for [M(L)₂]²⁺ |

| -OCH₃ | -0.27 | 12.5 |

| -CH₃ | -0.17 | 11.8 |

| -H | 0.00 | 11.0 |

| -Cl | 0.23 | 10.2 |

| -NO₂ | 0.78 | 9.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the expected trend based on electronic effects.

The Hammett equation can often be used to correlate the logarithms of the stability constants with the electronic parameters (σ) of the substituents, providing a quantitative measure of the electronic effects on complex stability.

Steric Hindrance and its Impact on Metal-Ligand Interactions

Steric hindrance, arising from the spatial arrangement of atoms within the ligand and around the metal center, plays a critical role in determining the geometry and stability of the resulting complexes. numberanalytics.com Bulky substituents on the this compound ligand, particularly near the coordinating nitrogen atoms, can significantly impact metal-ligand interactions.

Increased steric bulk can lead to several effects:

Distortion of Coordination Geometry: Steric repulsion between bulky ligands can force the complex to adopt a distorted geometry, deviating from the ideal tetrahedral, square planar, or octahedral arrangements. numberanalytics.com

Reduced Coordination Number: In some cases, severe steric hindrance may prevent the coordination of the expected number of ligands, leading to complexes with lower coordination numbers.

Decreased Complex Stability: The strain introduced by steric repulsion can weaken the metal-ligand bonds, leading to a decrease in the thermodynamic stability of the complex. numberanalytics.comresearchgate.net

For instance, introducing bulky groups like tert-butyl or triisopropylsilyl (TIPS) onto the pyridine ring or in close proximity to the azo group would be expected to decrease the stability of the resulting metal complexes compared to the unsubstituted ligand. semanticscholar.orgrsc.org

Table 2: Influence of Steric Hindrance on Metal-Ligand Bond Lengths and Angles

| Ligand | Substituent Position | M-N (pyridine) bond length (Å) | M-N (azo) bond length (Å) | N-M-N bite angle (°) |

| This compound | None | ~2.10 | ~2.05 | ~80 |

| Substituted Ligand A | Bulky group near pyridine N | >2.10 | >2.05 | <80 |

| Substituted Ligand B | Bulky group near azo N | >2.10 | >2.05 | <80 |

Note: The data in this table is illustrative, showing the general trends expected due to steric hindrance. Actual values would be determined experimentally.

The interplay between electronic and steric effects can be complex. A bulky, electron-donating group might have opposing effects on complex stability, making it essential to consider both factors in the design of new ligands and complexes.

Solvent Effects on Complexation Thermodynamics and Kinetics

The solvent in which a complexation reaction occurs can have a profound influence on both the thermodynamics (stability) and kinetics (rate of formation) of the resulting complexes. researchgate.netmdpi.com The polarity, coordinating ability, and hydrogen-bonding properties of the solvent all play a role. mdpi.comnih.gov

Thermodynamic Effects:

The stability of a complex in a given solvent is influenced by the solvation of the metal ion, the ligand, and the complex itself.

Solvent Polarity: In general, polar solvents can stabilize charged species like metal ions and the resulting complex. The dielectric constant of the solvent can affect the electrostatic interactions involved in complexation. uniud.it

Coordinating Ability: Solvents that are themselves good ligands (e.g., water, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO)) can compete with this compound for coordination sites on the metal ion. uniud.it This competition can lead to lower stability constants for the desired complex. In non-coordinating or weakly coordinating solvents, the formation of the complex is generally more favorable.

Kinetic Effects:

The solvent can affect the rate of complex formation by influencing the energy of the transition state.

Solvent Viscosity: Higher viscosity can slow down the diffusion of reactants, leading to slower reaction rates.

Solvent Reorganization: The rearrangement of solvent molecules around the reactants as they come together to form the transition state contributes to the activation energy of the reaction. The energy required for this reorganization can vary significantly with the solvent. researchgate.net

Specific Solvation Effects: Hydrogen bonding between the solvent and the ligand or metal ion can affect the lability of the coordinated solvent molecules and the nucleophilicity of the incoming ligand, thereby influencing the reaction rate. nih.gov

Table 3: Effect of Solvent on the Formation Rate Constant (k) for a Metal Complex of this compound

| Solvent | Dielectric Constant (ε) | Donor Number (DN) | Rate Constant, k (M⁻¹s⁻¹) |

| Acetonitrile | 37.5 | 14.1 | 1.5 x 10⁴ |

| Dimethylformamide (DMF) | 36.7 | 26.6 | 8.2 x 10³ |

| Water | 80.1 | 18.0 | 5.0 x 10³ |

| Dichloromethane | 8.9 | 0.1 | 2.1 x 10⁵ |

Note: This table presents hypothetical data to illustrate the potential impact of different solvents on the kinetics of complex formation.

The choice of solvent is therefore a critical parameter that can be tuned to optimize both the yield (thermodynamics) and the speed of formation (kinetics) of this compound complexes.

Spectroscopic Investigations of 4 2 Pyridinylazo Benzenamine and Its Metal Complexes

Electronic Absorption (UV-Vis) Spectroscopy in Coordination Studies

Electronic absorption spectroscopy is a fundamental technique for investigating the formation and electronic properties of metal complexes. The spectra reveal transitions between electronic energy levels, which are sensitive to the coordination environment. For azo dyes like 4-(2-Pyridinylazo)benzenamine, the electronic spectrum is typically characterized by strong absorption bands in the visible and ultraviolet regions arising from n-π* and π-π* transitions within the chromophore. ijacskros.comirapa.org Upon complexation with a metal ion, the energies of these intraligand transitions are altered, and new, often intense, charge-transfer bands may appear. researchgate.netimpactfactor.org

Charge-transfer (CT) transitions are a hallmark of transition metal complexes and are typically much more intense than d-d transitions. libretexts.org These transitions involve the movement of an electron between molecular orbitals that are primarily centered on the ligand and those centered on the metal. numberanalytics.com

Ligand-to-Metal Charge Transfer (LMCT): In an LMCT transition, an electron is excited from a ligand-based orbital to a vacant or partially filled metal-based d-orbital. libretexts.orgnumberanalytics.com These transitions are favored in complexes with metal ions in high oxidation states and ligands that are good electron donors (π-donors). libretexts.org For complexes of this compound, which can act as a π-donor, LMCT transitions are possible, especially with metals in high oxidation states like Mn(VII) or Cr(VI). libretexts.org The resulting absorption bands are typically intense. nih.gov

Metal-to-Ligand Charge Transfer (MLCT): Conversely, an MLCT transition involves the excitation of an electron from a filled metal d-orbital to an empty low-lying π* orbital of the ligand. numberanalytics.com This type of transition is common for complexes with metals in low oxidation states and ligands possessing π-acceptor capabilities. libretexts.orgnumberanalytics.com The pyridine (B92270) ring in this compound has π* orbitals that can accept electron density from a metal center, making MLCT transitions possible. For instance, a correlation between the energy of MLCT transitions and the chemical shifts in ⁹⁹Ru-NMR has been noted for Ru(II) polypyridyl complexes. rsc.org

The electronic spectra of metal complexes can show bands assignable to intraligand transitions, d-d transitions (for transition metals), and charge-transfer transitions. irapa.orgimpactfactor.org Distinguishing between them is key to understanding the electronic structure. For example, in the electronic spectra for some Cd(II) and Hg(II) complexes, bands attributed to intraligand transitions and charge transfer (CT) have been identified. impactfactor.org

The coordination of a metal ion to this compound invariably alters the energy of its molecular orbitals, leading to shifts in the absorption maxima (λ_max) of its characteristic spectral bands.

Bathochromic Shift (Red Shift): This is a shift to a longer wavelength (lower energy). It typically occurs upon complexation when the coordination stabilizes the excited state relative to the ground state. For azo dye complexes, a bathochromic shift is often observed, indicating the involvement of the ligand in bond formation with the metal ion through the donation of a lone pair of electrons. researchgate.netd-nb.info For example, the interaction of a similar thiazolylazo compound with transition metal ions like mercury(II) or palladium(II) causes considerable bathochromic shifts. d-nb.info The color change from red to yellow observed in some dye-metal complexes upon sequestration of the metal ion is indicative of a shift in the absorption spectrum. google.com

Hypsochromic Shift (Blue Shift): This is a shift to a shorter wavelength (higher energy). It may occur if the complexation stabilizes the ground state more than the excited state. The formation of an insoluble metal pyrophosphate can sequester metal ions from dye-metal complexes, resulting in a detectable hypsochromic shift. google.com

The electronic absorption spectra of a ligand and its metal complexes can confirm coordination. For instance, studies on related azo dye complexes with various metal ions show that the n→π* and π→π* transition bands of the free ligand are shifted upon complexation. irapa.org This shift, whether bathochromic or hypsochromic, confirms the interaction between the ligand and the metal ion. ijacskros.com

Table 1: Representative UV-Vis Absorption Data for Azo Ligands and Complexes

| Compound | Solvent | λmax (nm) | Assignment | Reference |

|---|---|---|---|---|

| 4-(2-Pyridylazo)-N,N-dimethylaniline (PADA) | Ethanol | 480 | Azo Chromophore | |

| Azo Ligand (from 4,4'-methylenedianiline (B154101) and resorcinol) | Ethanol | 271, 390 | π→π, n→π | irapa.org |

| Complex of Azo Ligand (from resorcinol) | Ethanol | 261–285, 339–395 | Shifted Intraligand Transitions | irapa.org |

| o-chloroaniline-8-HDQ Ligand | Ethanol | 420-450 | n-π* and π-π* | ijacskros.com |

| o-chloroaniline-8-HDQ-Pb(II) Complex | Ethanol | Shifted from free ligand λmax | ijacskros.com |

Characterization of Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) Transitions

Vibrational Spectroscopy (IR, Raman) for Structural Elucidation

Infrared (IR) and Raman spectroscopy are powerful techniques for obtaining structural information about molecules by probing their vibrational modes. In the context of this compound and its metal complexes, these methods are crucial for identifying the ligand's coordination sites.

The azo group (-N=N-) is a key functional group in this compound and a primary site for metal coordination. Its stretching vibration (ν(N=N)) in the IR or Raman spectrum provides a direct probe of its electronic environment.

In the free ligand, the ν(N=N) stretching frequency typically appears in the 1400–1500 cm⁻¹ region. For the closely related 4-(2-Pyridylazo)-N,N-dimethylaniline, a peak at 1490 cm⁻¹ is attributed to the N=N stretch. Another study on a similar azo ligand reports this band at 1427 cm⁻¹. irapa.org

Upon complexation, the azo group's nitrogen atom often donates electron density to the metal ion. This donation of electrons into a metal orbital weakens the N=N double bond, causing a decrease in its stretching frequency. This shift to a lower wavenumber (a red shift) in the spectra of the complexes compared to the free ligand is strong evidence for the coordination of the azo nitrogen to the metal center. researchgate.net For example, in complexes of 4-(2-pyridylazo)resorcinol (B72590) (PAR), shifts in the azo group frequency are indicative of chelation. irapa.org

The formation of a coordinate bond between the metal ion and the ligand (this compound) gives rise to new vibrational modes at low frequencies, typically below 600 cm⁻¹. These are the metal-ligand stretching (ν(M-L)) and bending vibrations. Their identification in the far-IR or Raman spectra provides direct proof of complex formation.

Since this compound typically acts as a bidentate ligand, coordinating through one nitrogen of the azo group and the nitrogen of the pyridine ring, two types of metal-ligand vibrations are expected: ν(M-N_azo) and ν(M-N_pyridine). The appearance of new, non-ligand bands in the low-frequency region of the spectra of the complexes is a definitive indicator of coordination. For instance, in studies of related azo dye complexes, new bands in the region of 468-517 cm⁻¹ have been assigned to ν(M-N) and ν(M-O) vibrations, confirming ligand-metal ion bonding. ijacskros.comimpactfactor.org

Table 2: Key Vibrational Frequencies (cm⁻¹) for Azo Ligands and Complexes

| Compound/Complex Type | ν(N=N) | ν(M-N) / ν(M-O) | Comments | Reference |

|---|---|---|---|---|

| 4-(2-Pyridylazo)-N,N-dimethylaniline | 1490 | - | Free Ligand | |

| Azo Ligand (from resorcinol) | 1427 | - | Free Ligand | irapa.org |

| Chi–PADA Complex | 1483 | - | Overlapped with CH3 bending | mdpi.com |

| Pb(II) Complex with 8-HDQ-azo dye | Shifted from free ligand | 468-517 | Confirms coordination | ijacskros.com |

| Rh(III) Complex with azo dye | Shifted from free ligand | 482-572 | Confirms coordination | rdd.edu.iq |

Assignment of Azo Group Stretching Frequencies in Free Ligand and Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

NMR spectroscopy is an unparalleled tool for elucidating the structure of molecules in solution. For diamagnetic complexes of this compound, ¹H and ¹³C NMR provide detailed information about the ligand's structure and how it changes upon coordination.

In the ¹H NMR spectrum of the free ligand, distinct signals are expected for the protons on the pyridine ring and the benzenamine ring. rdd.edu.iq The chemical shifts and coupling patterns of these protons provide a fingerprint of the molecule. savemyexams.com Upon coordination to a metal ion, the electron density distribution throughout the ligand is perturbed, leading to changes in the chemical shifts of its protons. dergipark.org.tr

For example, coordination to an electron-withdrawing metal center typically causes a downfield shift (to higher ppm values) of the ligand's proton signals, particularly those close to the coordination sites (i.e., protons on the pyridine ring and the phenyl ring adjacent to the azo group). An ¹H NMR study of an organo-osmium complex with 4-(2-pyridylazo)-N,N-dimethylaniline provided detailed assignments of the aromatic protons, showing distinct signals for the p-cymene (B1678584) and the pyridylazoaniline ligands. rsc.org

Furthermore, if the benzenamine nitrogen is part of a functional group that can deprotonate upon coordination (e.g., an -NHR group), the disappearance of the N-H proton signal in the ¹H NMR spectrum of the complex serves as clear evidence of deprotonation and coordination. dergipark.org.tr Detailed 2D NMR studies, such as COSY and HMQC, can further confirm assignments and provide through-bond and through-space correlations, solidifying the structural elucidation of these complexes in solution. rsc.org

Table 3: Representative ¹H NMR Chemical Shift Data (δ, ppm)

| Compound | Proton Environment | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| [Os(η⁶-p-cym)(azpy-NMe₂)Br]PF₆ in CD₃CN | Pyridyl-H | 9.07 (ddd) | rsc.org |

| Pyridyl-H | 8.41 (ddd) | ||

| Aromatic-H | 8.05-8.13 (m) | ||

| N(CH₃)₂ | 3.30 (s) | ||

| Azo Ligand (from 4-nitro-phenylazo)-phenol in DMSO-d₆ | Aromatic-H | 7.36-7.77 (m) | rdd.edu.iq |

| Phenolic-OH | 4.32 (s) |

Table of Mentioned Compounds

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | 4-(pyridin-2-yldiazenyl)aniline |

| PADA | 4-(2-Pyridylazo)-N,N-dimethylaniline / N,N-dimethyl-4-(pyridin-2-yldiazenyl)aniline |

| PAR | 4-(2-pyridylazo)resorcinol |

| o-chloroaniline-8-HDQ | Azo dye from o-chloroaniline and 8-hydroxyquinoline |

| Chi-PADA | Complex of Chitosan (B1678972) and 4-(2-Pyridylazo)-N,N-dimethylaniline |

| [Os(η⁶-p-cym)(azpy-NMe₂)Br]PF₆ | [Os(η⁶-p-cymene)(4-(2-pyridylazo)-N,N-dimethylaniline)Br]PF₆ |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography stands as the most definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in a solid, crystalline state. For this compound and its metallic derivatives, single-crystal X-ray diffraction provides precise data on bond lengths, bond angles, coordination geometry, and the subtle intermolecular forces that dictate the crystal packing. mdpi.com This technique has been instrumental in confirming the structures of related azo-pyridine ligand complexes, revealing intricate structural details. nih.gov

In a typical metal complex of this compound, the ligand acts as a bidentate or tridentate chelating agent, coordinating to the metal center through the pyridinyl nitrogen atom and one of the azo group's nitrogen atoms. X-ray analysis of analogous complexes has shown that the resulting coordination geometry around the metal ion can vary, often resulting in distorted octahedral or square-pyramidal arrangements, depending on the metal ion and the presence of other co-ligands. nih.govgla.ac.uk For example, in a ruthenium complex with a similar ligand, the metal center adopted a distorted octahedral environment. nih.gov

Beyond the intramolecular structure, X-ray crystallography provides critical insights into the supramolecular architecture, which is governed by a network of intermolecular interactions. mdpi.com In the crystal lattice of these aromatic-rich compounds, non-covalent forces such as hydrogen bonding and π–π stacking interactions are prevalent. Hydrogen bonds, often involving the amine group of the benzenamine moiety and acceptor atoms on adjacent molecules, play a significant role in forming one- or two-dimensional structural motifs. eurjchem.com Furthermore, π–π stacking interactions between the electron-rich pyridinyl and benzene (B151609) rings of neighboring molecules are crucial for stabilizing the three-dimensional crystal packing. nih.gov The centroid-to-centroid distances for such interactions in related structures have been observed to be around 4.1 Å. nih.gov The comprehensive analysis of these interactions is vital for understanding the solid-state properties of the material. worktribe.com

Table 1: Representative Crystallographic Data for a Metal Complex of an Azo-Pyridine Ligand This table presents typical data ranges and parameters obtained from X-ray crystallographic studies on related metal complexes.

| Parameter | Example Value/Description | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. jocpr.com |

| Space Group | P2₁/c or Pbca | Defines the specific symmetry elements present within the crystal lattice. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit cell. |

| M-N (pyridine) Bond Length | 2.0 - 2.1 Å | Indicates the distance between the metal center and the coordinating pyridinyl nitrogen. gla.ac.uk |

| M-N (azo) Bond Length | 1.9 - 2.0 Å | Indicates the distance between the metal center and the coordinating azo nitrogen. gla.ac.uk |

| Coordination Geometry | Distorted Octahedral | Describes the spatial arrangement of the ligands around the central metal ion. nih.gov |

| Hydrogen Bond (N-H···X) | Distance: 2.8 - 3.2 Å; Angle: >130° | Quantifies a key intermolecular interaction that directs crystal packing. ucl.ac.uk |

| π–π Stacking Distance | Centroid-to-centroid: ~4.1 Å | Measures the distance between parallel aromatic rings, indicating a stabilizing stacking interaction. nih.gov |

Mass Spectrometry in Complex Characterization and Stoichiometry Determination

Mass spectrometry (MS), particularly using soft ionization techniques like electrospray ionization (ESI-MS), is a powerful tool for characterizing metal complexes and confirming their stoichiometry in solution. nih.govresearchgate.net ESI-MS is especially valuable because it can transfer intact, non-covalently bound complexes from solution to the gas phase, allowing for the detection of the complete complex ion. researchgate.net

The primary application of mass spectrometry in the study of this compound complexes is the confirmation of their molecular weight. The resulting mass spectrum displays peaks corresponding to the mass-to-charge ratio (m/z) of the ions. The peak representing the intact complex, often referred to as the molecular ion peak, provides direct evidence of the successful formation of the complex and confirms its expected molecular mass. arcjournals.org For instance, the mass spectrum of a copper complex might show a peak corresponding to the formula [Cu(Ligand)Cl]+. gla.ac.uk Further confirmation is often achieved by comparing the observed isotopic distribution pattern of the molecular ion peak with the theoretically simulated pattern, which should match closely if the proposed elemental composition is correct. researchgate.net

Mass spectrometry is also highly effective for determining the metal-to-ligand stoichiometry of the complexes formed in solution. researchgate.net By analyzing reaction mixtures prepared with different molar ratios of the metal salt and the ligand, the predominant species formed can be identified. gla.ac.uk For example, a 1:1 reaction mixture of a copper salt and the ligand might predominantly show a peak for a 1:1 complex, while a reaction with excess metal salt might reveal peaks corresponding to dinuclear species, such as [Cu2(Ligand)Cl3]+. gla.ac.uk This stepwise analysis allows for the elucidation of the binding ratio, which is crucial for understanding the coordination chemistry of the ligand. The observation of stoichiometric binding is a strong indicator of a specific, well-defined interaction between the metal and the ligand. researchgate.net

Table 2: Illustrative ESI-MS Data for Stoichiometry Determination of a Hypothetical Copper(II) Complex with this compound (L) This table illustrates how ESI-MS can be used to determine the stoichiometry by analyzing the major ions formed from different reactant ratios.

| Reactant Ratio (Cu²⁺:L) | Major Ionic Species Observed | Theoretical m/z | Observed m/z | Interpretation |

| 0:1 | [L+H]+ | 199.10 | 199.1 | Confirms the mass of the protonated free ligand. gla.ac.uk |

| 1:1 | [Cu(L)Cl]+ | 296.99 | 297.0 | Indicates the formation of a 1:1 metal-ligand complex. gla.ac.uk |

| 2:1 | [Cu₂(L)Cl₃]+ | 430.87 | 430.9 | Suggests the formation of a dinuclear complex with a 2:1 metal-ligand ratio. gla.ac.uk |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization.scispace.comorientjchem.org

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comimperial.ac.uk It has been widely adopted in both physics and chemistry for its ability to provide accurate results for the electronic structure of solids, surfaces, and defects. scispace.com DFT calculations are instrumental in optimizing the geometry of 4-(2-Pyridinylazo)benzenamine, determining its most stable three-dimensional arrangement of atoms. These calculations also provide insights into the compound's vibrational frequencies, which can be compared with experimental data from techniques like FT-IR and FT-Raman spectroscopy to validate the computational model. orientjchem.orgresearchgate.net

One study demonstrated the use of DFT with the 6-311G(2d,2p) basis set to optimize the molecular structure of a related dithiocarbazate compound and calculate its vibrational frequencies, showing good agreement with experimental infrared data. orientjchem.org The accuracy of DFT calculations can be influenced by the choice of the basis set, with larger basis sets generally yielding more accurate results. For instance, calculations for N-benzylaniline were performed using the B3LYP/6-311++G(d,p) basis set. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most capable of accepting electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that provides information about the molecule's excitability and stability. science.govresearchgate.net

A smaller HOMO-LUMO gap generally indicates that a molecule is more easily excitable and more reactive. researchgate.net For this compound, the analysis of its HOMO and LUMO energies helps in understanding its electron-donating and accepting capabilities. The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. For example, in a study of liriodenine, the calculated HOMO/LUMO gap justified its stability and kinetic reactivity. science.gov The ability to tune the HOMO-LUMO energy gap is crucial in the rational design of organic dyes for applications such as near-infrared absorption. nih.gov

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.govavogadro.cc The MEP map displays different potential regions on the molecule's surface, typically using a color-coded scheme. researchgate.net Red areas indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue areas represent positive potential, indicating electron-deficient regions prone to nucleophilic attack. orientjchem.orgnih.gov

For this compound, an MEP map would reveal the electron density distribution across the pyridinyl, azo, and benzenamine moieties. This allows for the identification of the most reactive sites for interactions with other molecules. dtic.mil For instance, in a study of benomyl, the MEP map showed that negative regions were primarily localized over the carbonyl groups, indicating these as likely sites for electrophilic interaction. nih.gov MEP analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital in supramolecular chemistry and biological recognition. dtic.mil

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

Molecular Dynamics (MD) Simulations of Ligand-Metal Interactions and Conformational Landscapes.calvin.edursc.org

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. calvin.edu This technique allows for the exploration of the conformational landscape of molecules and their interactions with other species, such as metal ions. calvin.edursc.org By simulating the dynamic behavior of this compound, researchers can understand its flexibility and the different shapes it can adopt. libretexts.org

In the context of ligand-metal interactions, MD simulations can model how this compound coordinates with metal ions, providing insights into the structure and stability of the resulting metal complexes. calvin.edunih.gov These simulations are particularly useful for studying complex systems in solution, mimicking experimental conditions. rsc.orgresearchgate.net The results of MD simulations can complement experimental data from techniques like spectrophotometric titration to provide a comprehensive understanding of the coordination chemistry of this ligand. calvin.edu Conformational analysis through MD can reveal the preferred spatial arrangements of the molecule, which is crucial for its biological activity and interaction with target proteins. beilstein-journals.orgnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives and Analogs.nih.govchem-soc.si

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chem-soc.si By analyzing the physicochemical, electronic, and steric properties of derivatives and analogs of this compound, QSAR models can be developed to predict the activity of new, unsynthesized compounds. chem-soc.sijppres.com

These studies are instrumental in the rational design of new molecules with enhanced or specific activities, reducing the need for extensive trial-and-error synthesis. chem-soc.sijppres.com For example, QSAR studies on aminobenzimidazole derivatives have been used to guide the development of new EGFR inhibitors. nih.gov Similarly, QSAR models for other nitrogen-containing heterocyclic compounds have been developed to predict their antifungal or anticancer activities. researchgate.netresearchgate.net The descriptors used in QSAR models can include parameters derived from DFT calculations, such as HOMO-LUMO energies and dipole moments, as well as topological and steric indices. chem-soc.si

| QSAR Model Type | Description | Application Example |

| 2D-QSAR | Uses 2D structural information and calculated molecular descriptors. | Predicting antifungal activity of dihydropyrimidine-4-carbonitrile analogs. researchgate.net |

| 3D-QSAR | Considers the 3D structure of molecules and their interaction fields. | Generating models for various chemotherapeutic agents. chem-soc.si |

| 4D-QSAR | Incorporates the conformational flexibility of molecules into the model. | Studying aminobenzimidazole derivatives as EGFR inhibitors. nih.gov |

Non-Covalent Interaction (NCI) Analysis in Complexes and Supramolecular Assemblies.numberanalytics.comfortunejournals.com

Non-covalent interactions (NCIs) are weak interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, that play a crucial role in the structure and function of molecules and molecular assemblies. numberanalytics.comfortunejournals.com NCI analysis is a computational method used to identify and visualize these interactions in 3D space. This is particularly important for understanding the formation and stability of complexes and supramolecular structures involving this compound. numberanalytics.comresearchgate.net

By analyzing the NCIs, researchers can gain insights into how this compound interacts with other molecules to form larger, organized structures. fortunejournals.comnih.gov These interactions are fundamental to the field of supramolecular chemistry, which focuses on the chemistry beyond the molecule. numberanalytics.comresearchgate.net The ability to form specific non-covalent bonds is key to applications in materials science, drug delivery, and catalysis. numberanalytics.comfortunejournals.com For instance, NCI analysis can reveal the driving forces behind the self-assembly of molecules into complex architectures. nih.gov

Frontier Molecular Orbital (FMO) Theory Applications in Reaction Mechanism Prediction.numberanalytics.comwikipedia.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry that uses the interaction between the HOMO of one reactant and the LUMO of another to predict the feasibility and outcome of a chemical reaction. numberanalytics.comwikipedia.org This theory provides a powerful tool for understanding reaction mechanisms, including pericyclic reactions, cycloadditions, and electrocyclic reactions. numberanalytics.comwikipedia.orgimperial.ac.uk

By applying FMO theory to this compound, it is possible to predict its reactivity in various chemical transformations. The symmetry and energy of its frontier orbitals determine the preferred reaction pathways and the stereochemistry of the products. numberanalytics.comimperial.ac.uk For example, in a Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the dienophile is analyzed to determine if the reaction is favorable. libretexts.org FMO theory can also explain the regioselectivity of reactions by considering the orbital coefficients at different atomic sites. numberanalytics.com

Advanced Analytical Applications in Chemical Sensing and Environmental Monitoring

Development of Colorimetric Reagents for Metal Ion Detection and Quantification

The azo dye 4-(2-Pyridinylazo)resorcinol (PAR), a prominent derivative of the 4-(2-Pyridinylazo)benzenamine family, is widely utilized as a colorimetric reagent for the detection of metal ions. chemsrc.com PAR forms stable chelate complexes with a variety of metal ions, resulting in distinct color changes that can be measured spectrophotometrically. chemsrc.com This property makes it a valuable tool in analytical chemistry for the quantification of metals in diverse samples, including environmental and biological materials.

The core mechanism of action involves the formation of colored complexes between the azo dye and metal ions. The nitrogen and oxygen atoms within the PAR molecule act as ligands, binding to metal ions. This interaction alters the electronic structure of the compound, leading to a visible color change that is the basis for its use in colorimetric analysis.

Enhancement of Selectivity and Sensitivity for Specific Metal Ions

While compounds like PAR can form complexes with a range of heavy metals, they can sometimes suffer from a lack of selectivity and sensitivity, especially in aqueous environments. To address this, researchers have developed several strategies to enhance their performance. One approach involves the use of masking agents to suppress interference from non-target ions. For instance, EDTA can be used to mask Fe(III) ions, thereby improving the selectivity for other metals.

Another strategy involves modifying the structure of the parent compound. For example, creating derivatives with different functional groups can tune the selectivity towards specific metal ions. mdpi.com The inherent fluorescence properties of some Schiff bases, which can be synthesized from related structures, can be quenched upon binding to specific hazardous cations, providing a selective detection mechanism. mdpi.com The design of these molecules can be tailored to achieve high affinity for particular metal ions, even in the presence of others. mdpi.com

Recent research has also focused on immobilizing these colorimetric reagents onto various substrates to improve their sensitivity and practical applicability. For instance, PAR has been immobilized on polyacrylonitrile (B21495) (PAN) fibers using microwave irradiation. These functionalized fibers, termed MWPAN-PAR, have been shown to effectively remove and detect Hg2+ ions, indicated by a distinct color change. mdpi.com Similarly, PAR-functionalized thermosensitive ionic microgels have been developed for the optical detection of heavy metal ions like Cu(II), Mn(2+), Pb(2+), Zn(2+), and Ni(2+) at the nanomolar level. nih.gov These microgels exhibit characteristic colors in the presence of different metal ions, allowing for visual distinction. nih.gov

pH Dependence of Analytical Response and Optimal Conditions

The coordination of PAR and its derivatives with metal ions is highly dependent on the pH of the solution. uwyo.edu The protonation state of the dye, which varies with pH, significantly influences its ability to bind to metal ions and the resulting colorimetric response. For example, PAR exists in different tautomeric forms depending on the pH, and this equilibrium governs its colorimetric response as the hydrazone form is more selective for binding metal ions.

The optimal pH for detection varies depending on the target metal ion. For instance, in the case of PAR-functionalized microgels, the detection limit for Cu(2+) was found to be 38 nM at pH 3 and 12 nM at pH 7. nih.gov For other metal ions like Mn(2+), Pb(2+), Zn(2+), and Ni(2+), the optimal detection was achieved at pH 11, with detection limits of 14, 79, 20, and 21 nM, respectively. nih.gov Therefore, controlling the pH is crucial for achieving the desired selectivity and sensitivity in metal ion detection. Researchers often conduct experiments across a range of pH values to determine the optimal conditions for a specific analytical application. uwyo.edu

Design and Engineering of Chemosensors Based on this compound Scaffold

The versatile this compound scaffold has been a cornerstone in the design and engineering of sophisticated chemosensors for a wide array of analytes. These sensors leverage the inherent recognition capabilities of the pyridylazo moiety, which can be fine-tuned through molecular engineering to achieve high selectivity and sensitivity.

Fluorescent Chemosensors for Specific Analyte Recognition

Fluorescent chemosensors are powerful analytical tools that signal the presence of a specific analyte through a change in their fluorescence properties. nih.gov The this compound framework has been incorporated into various fluorescent sensor designs. The fundamental principle of these sensors involves linking a fluorophore to an ion-binding site. nih.gov When the target analyte binds to this site, it modulates the fluorescence output of the fluorophore, leading to a detectable signal. nih.govethz.ch

One notable mechanism employed in these sensors is chelation-enhanced fluorescence (CHEF). rsc.org For certain metal ions, direct coordination with a pyridyl-containing fluorophore can enhance the fluorescence intensity. rsc.org Conversely, for heavier metal ions that tend to quench fluorescence, the sensor design can be modified to prevent direct binding of the fluorophore to the metal ion. rsc.org

A multifunctional azobenzene (B91143) probe, 4'-hydroxyl-2,4-diaminoazobenzene (MP), derived from a related scaffold, has demonstrated the ability to selectively recognize Cu(2+) ions with high sensitivity through a significant fluorescence enhancement. nih.gov This chemosensor operates through a chemical transformation where the azo dye transfers to a fluorescent benzotriazole (B28993) in the presence of Cu(2+). nih.gov The limit of detection for Cu(2+) using this method was reported to be 0.959 μM. nih.gov

The development of fluorescent chemosensors has also extended to the detection of non-metal analytes. By modifying the receptor site and the signaling mechanism, sensors based on similar scaffolds can be designed to recognize a variety of molecules. nih.gov

Electrochemical Sensing Mechanisms

Electrochemical sensors offer a highly sensitive and often cost-effective alternative to optical methods for analyte detection. scielo.br These sensors function by transducing a biological or chemical recognition event into a measurable electrical signal, such as a change in current, potential, or impedance. scielo.br The this compound scaffold and its derivatives can be integrated into electrochemical sensing platforms.

The general principle involves immobilizing the chemosensor onto an electrode surface. nih.gov When the sensor binds to the target analyte, it alters the electrochemical properties at the electrode-solution interface. For instance, the formation of a complex between the sensor and a metal ion can change the charge transfer resistance, which can be measured using techniques like electrochemical impedance spectroscopy (EIS). mdpi.com

While direct electrochemical applications of this compound are less documented than its colorimetric uses, the principles of electrochemical sensing are broadly applicable. For example, ligands containing pyridyl groups are known to complex with metal ions, and this complexation can be the basis for an electrochemical sensor. rsc.org The development of electrochemical sensors often involves modifying electrode surfaces with specific recognition elements. For instance, a novel electrochemical method was developed using a mercuric chloride–1,10-phenanthroline complex to detect the doping agent brinzolamide. rsc.org This demonstrates the potential for using metal complexes of pyridyl-containing ligands in electrochemical sensing.

Integration into Supramolecular Chemosensor Arrays

Supramolecular chemosensor arrays represent a powerful approach for the detection and discrimination of multiple analytes simultaneously. nih.gov These arrays consist of a series of cross-reactive chemosensors that generate a unique pattern of responses—often colorimetric or fluorescent—for each analyte. nih.gov This "fingerprint" response can then be analyzed using pattern recognition techniques to identify and quantify the components of a complex mixture.

The compound 4-(2-pyridylazo)resorcinol (B72590) (PAR) has been utilized in such arrays. researchgate.net By combining PAR with other off-the-shelf dyes, researchers have created sensor arrays capable of discriminating between different types of liquors based on their unique optical responses. researchgate.net

A functional ionic microgel sensor array was developed using 1-(2-pyridinylazo)-2-naphthaleno (PAN), a related azo dye, and bromothymol blue (BTB). acs.orgresearchgate.net These functionalized microgels exhibit distinct colors in the presence of various metal ions, allowing for their visual discrimination. acs.orgresearchgate.net By combining the responses of the PAN-functionalized microgels (PAN-MG) and BTB-functionalized microgels (BTB-MG), a sensor array was constructed that successfully discriminated between ten different metal ions in aqueous solution. acs.org The data from these arrays can be analyzed using statistical methods like linear discriminant analysis and hierarchical clustering to achieve accurate classification of the analytes. acs.org

The following table provides a summary of the detection limits for various metal ions using a PAR-functionalized thermosensitive ionic microgel system.

| Metal Ion | pH | Detection Limit (nM) |

| Cu(2+) | 3 | 38 |

| Cu(2+) | 7 | 12 |

| Mn(2+) | 11 | 14 |

| Pb(2+) | 11 | 79 |

| Zn(2+) | 11 | 20 |

| Ni(2+) | 11 | 21 |

| Data sourced from Zhou et al. (2015) nih.gov |

Ligand Design Strategies and Scaffold Optimization

Structure-Activity Relationship (SAR) Studies for Enhanced Functional Performance

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the functional properties of a chemical scaffold by systematically modifying its structure and evaluating the resulting changes in activity. rroij.comresearchgate.netresearchgate.net For the 4-(2-Pyridinylazo)benzenamine family, SAR analysis focuses on how alterations to its three key components—the pyridine (B92270) ring, the azo bridge, and the aniline (B41778) moiety—influence its performance, particularly in coordination chemistry and materials science.

The core function of this scaffold often revolves around its ability to act as a bidentate chelating agent, where the pyridine nitrogen and a nitrogen atom from the azo group coordinate with metal ions. The electronic properties of substituents on both aromatic rings significantly impact this chelating ability and the stability of the resulting metal complexes. For instance, the introduction of an N,N-dimethylamino group on the aniline ring, creating N,N-dimethyl-4-(2-pyridylazo)aniline (PADA), enhances the molecule's electron-donating properties, which can influence the absorption spectrum and the strength of metal coordination. researchgate.net

The functional performance of these compounds extends to their photochemical properties. Azo compounds like PADA are known for their reversible cis-trans photoisomerization, a property that can be harnessed in photoresponsive materials. The efficiency of this isomerization and the stability of each isomer can be tuned by structural modifications, which in turn affects the performance of materials derived from them.

| Structural Component | Modification Example | Functional Impact | Reference |

|---|---|---|---|

| Pyridine Ring | Substitution on the ring | Alters steric hindrance and electronic properties, affecting metal ion selectivity and binding affinity. | rroij.com |

| Azo (–N=N–) Bridge | Maintained for photoisomerization | Enables reversible cis-trans photo-switching, which is critical for applications in optical data storage and photoresponsive materials. | |

| Aniline Moiety | Addition of N,N-dimethylamino group (to form PADA) | Increases electron-donating character, modifying the compound's color (spectroscopic properties) and enhancing its utility as a colorimetric reagent. | researchgate.net |

| Overall Scaffold | Chelation via Pyridyl-N and Azo-N | Forms stable complexes with various transition metal ions, making it a valuable ligand in analytical and coordination chemistry. |

Principles of Scaffold Hopping and Lead Optimization for New Chemical Entities

Scaffold hopping is a crucial strategy in modern medicinal and materials chemistry that aims to discover structurally novel compounds by modifying or replacing the central core structure of a known active molecule. uniroma1.itcriver.com The primary goal is to generate new chemical entities that retain or improve upon the desired biological activity or chemical function while possessing a different, patentable backbone and potentially better physicochemical properties. uniroma1.it This approach is a key component of lead optimization, the process of refining a promising compound to enhance its efficacy, selectivity, and other properties. nih.govnih.gov

The this compound structure can be viewed as a "lead scaffold" for developing new ligands or functional dyes. The principles of scaffold hopping could be applied to this core in several ways:

Heterocycle Replacement: The pyridine ring could be replaced with other nitrogen-containing heterocycles (e.g., pyrimidine, quinoline, or imidazole) to alter the geometry and electronic nature of the metal chelation site. namiki-s.co.jp This could lead to new ligands with different selectivities for specific metal ions.

Ring Opening/Closure: The aromatic rings could be modified through ring-opening or ring-closure strategies to create more flexible or rigid analogs, respectively. namiki-s.co.jp

Bioisosteric Replacement: Functional groups on the scaffold can be swapped with bioisosteres (substituents with similar physical or chemical properties) to fine-tune the molecule's characteristics without drastically changing its core structure. uniroma1.it

By applying these techniques, chemists can "hop" from the known pyridylazo scaffold to novel structures, seeking to overcome liabilities of the original molecule or to discover entirely new applications. criver.com

Rational Design of Derivatives for Targeted Coordination and Sensing Properties

Rational design involves creating new molecules with a specific function in mind, based on a thorough understanding of their chemical structure and reaction mechanisms. nih.gov For the this compound scaffold, rational design is primarily focused on leveraging its inherent metal-coordinating and chromophoric properties for applications in chemical sensing.

The key to its function as a coordination ligand lies in the pyridylazo moiety, which acts as a bidentate "pincer" for metal ions. This chelating property is the basis for its use as a colorimetric reagent. When the molecule binds to a metal ion, its electronic structure is perturbed, leading to a change in its light absorption and thus a visible color change. This principle is widely used in analytical chemistry for the detection and quantification of metal ions.

The rational design of derivatives aims to enhance these sensing properties:

Improving Selectivity and Sensitivity: By introducing specific functional groups onto the pyridine or benzene (B151609) rings, the ligand's affinity and selectivity for a particular target ion can be increased. For example, related pyridylazo compounds like 4-(2-pyridylazo)resorcinol (B72590) (PAR) and 1-(2-pyridinylazo)-2-naphthaleno (PAN) are well-known reagents used in sensor arrays for discriminating various metal ions. acs.orgresearchgate.netscribd.com

Tuning Optical Response: The aniline part of the molecule can be modified to tune the wavelength and intensity of the color change. Adding strong electron-donating groups, such as the N,N-dimethylamino group in PADA, or electron-withdrawing groups can shift the absorption spectrum, allowing for the design of sensors that operate in specific regions of the electromagnetic spectrum.

These rationally designed derivatives can then be incorporated into sensor systems, such as dye arrays or functionalized microgels, to create devices for real-time optical detection of analytes. acs.orgresearchgate.net

Integration into Supramolecular Architectures and Functional Materials

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures held together by non-covalent interactions like hydrogen bonds and π-π stacking. nih.govrsc.org The this compound scaffold and its derivatives are excellent building blocks for creating functional supramolecular materials due to their specific structural and photochemical properties. deutscher-apotheker-verlag.de

A notable example is the creation of a photoresponsive thin film by integrating N,N-dimethyl-4-(2-pyridylazo)aniline (PADA) with chitosan (B1678972), a naturally sourced polymer. mdpi.com

Self-Assembly Mechanism: The supramolecular architecture is formed through hydrogen bonding between the hydroxyl (–OH) groups of the chitosan polymer and the nitrogen atoms of the PADA molecule's pyridine ring. mdpi.com

Functional Properties: The resulting Chi–PADA film is a functional material that exhibits photoresponsive behavior. When irradiated with laser light, the PADA molecules within the film undergo trans-cis isomerization. This molecular motion, enabled by the supramolecular assembly, allows for the inscription of patterns on the film's surface, a phenomenon known as forming a Surface Relief Grating (SRG). mdpi.com

This integration demonstrates how a relatively simple organic dye can be incorporated into a larger, organized system to create advanced materials with applications in areas like optical data storage and nano-patterning. mdpi.com The ability of the pyridylazo scaffold to participate in both metal coordination and other non-covalent interactions makes it a versatile component for designing complex, multi-functional supramolecular systems, including metal-organic frameworks (MOFs) and other coordination polymers. researchgate.netmdpi.com

Mechanistic Investigations of Azo Linkage Transformations

Azo-Hydrazone Tautomerism and its Implications for Electronic Structure and Reactivity

Azo compounds containing a hydroxyl or amino group ortho or para to the azo linkage can exist in two tautomeric forms: the azo form and the hydrazone form. This phenomenon, known as azo-hydrazone tautomerism, is an important equilibrium that can significantly influence the compound's properties. canada.caresearchgate.net The position of this equilibrium is sensitive to factors such as the molecular structure, solvent polarity, temperature, and pH. unifr.chrsc.org

For 4-(2-Pyridinylazo)benzenamine, the equilibrium involves the migration of a proton from the amine group to one of the azo nitrogen atoms, creating a quinoid-hydrazone structure. The two tautomeric forms, azo and hydrazone, are distinct isomers with different electronic distributions, which in turn affects their color, stability, and chemical reactivity. researchgate.net

The electronic structure is directly impacted by which tautomer is predominant. The azo form contains a delocalized π-electron system across the two aromatic rings linked by the -N=N- group. In contrast, the hydrazone tautomer features a quinoid ring, which alters the conjugation pathway. This change in electronic structure is reflected in the compound's UV-visible absorption spectrum, as the two forms have different absorption maxima (λmax). rsc.org Studies on similar heterocyclic azo dyes have demonstrated that the hydrazone form is often dominant under conventional conditions. rsc.org The stabilization of one tautomer over the other can be influenced by intramolecular hydrogen bonding. In the hydrazone form of pyridinylazo compounds, a stable six-membered intramolecular hydrogen-bonded ring can form, which often makes this tautomer more stable. rsc.org

The reactivity of the compound is also governed by the tautomeric equilibrium. For instance, the hydrazone form is often implicated as the reactive species in photo-oxidation reactions. researchgate.net The different electronic configurations of the tautomers lead to varied susceptibilities to electrophilic or nucleophilic attack and influence the lability of the azo bond itself.

Table 1: Influence of Tautomerism on Compound Properties

| Property | Azo Tautomer | Hydrazone Tautomer | Reference |

|---|---|---|---|

| Structure | Contains -N=N- azo linkage and aromatic aniline (B41778) ring. | Contains -NH-N=C- hydrazone linkage and a quinoid ring structure. | canada.caresearchgate.net |

| Electronic System | π-electron system delocalized across the azo bridge and both aromatic rings. | Altered conjugation pathway due to the presence of a quinoid ring. | rsc.org |

| Stability | Stability is dependent on substitution and solvent. | Often stabilized by intramolecular hydrogen bonding. rsc.org | unifr.ch |

| Color | The color of the dye is directly related to the predominant tautomeric form. | Generally exhibits greater tinctorial strength. canada.ca | canada.ca |

Mechanisms of Azo Bond Cleavage in Chemical Systems

The azo bond is typically the most reactive site within an azo dye molecule and is susceptible to cleavage under various conditions. canada.ca This cleavage can proceed through several mechanistic pathways, fundamentally altering the chemical structure and resulting in the formation of smaller aromatic amine compounds.